2,3-Dihydro-1-benzofuran-3-amine hydrochloride
CAS No.: 860689-81-2
Cat. No.: VC2666810
Molecular Formula: C8H10ClNO
Molecular Weight: 171.62 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 860689-81-2 |
---|---|
Molecular Formula | C8H10ClNO |
Molecular Weight | 171.62 g/mol |
IUPAC Name | 2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
Standard InChI | InChI=1S/C8H9NO.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-4,7H,5,9H2;1H |
Standard InChI Key | IVRJMBYBAPVRHB-UHFFFAOYSA-N |
SMILES | C1C(C2=CC=CC=C2O1)N.Cl |
Canonical SMILES | C1C(C2=CC=CC=C2O1)N.Cl |
2,3-Dihydro-1-benzofuran-3-amine hydrochloride is a chemical compound that belongs to the benzofuran class, a group of heterocyclic compounds known for their diverse biological activities. This compound is particularly interesting due to its structural features and potential applications in pharmaceutical and chemical research. In this article, we will delve into the details of its chemical properties, synthesis, and potential uses, drawing from authoritative sources.
Synthesis and Preparation
The synthesis of 2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves the reduction of benzofuran derivatives followed by amination reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product. Detailed synthesis protocols are often found in specialized chemical literature and patents.
Biological and Pharmaceutical Applications
Benzofuran derivatives, including 2,3-dihydro-1-benzofuran-3-amine hydrochloride, have been studied for their potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. These compounds are also of interest in neurological research due to their potential effects on neurotransmitter systems.
Potential Application | Description |
---|---|
Antimicrobial Activity | Studies have shown that some benzofuran derivatives exhibit antimicrobial properties, making them candidates for the development of new antibiotics. |
Anti-inflammatory Effects | These compounds may have anti-inflammatory properties, which could be beneficial in treating conditions involving inflammation. |
Anticancer Properties | Research has indicated that certain benzofurans may inhibit cancer cell growth, though more studies are needed to confirm efficacy. |
Safety and Hazards
Handling 2,3-dihydro-1-benzofuran-3-amine hydrochloride requires caution due to its potential hazards. It is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and may lead to respiratory tract irritation. Proper safety measures, including protective clothing and eyewear, should be used when handling this compound.
Hazard Classification | Description |
---|---|
Acute Toxicity | Harmful if swallowed (H302) |
Skin Irritation | Causes skin irritation (H315) |
Eye Irritation | Causes serious eye irritation (H319) |
Respiratory Irritation | May cause respiratory irritation (H335) |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume